2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide
Description
The compound 2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide features a thiophene ring substituted with chlorine at the 5-position, a methylsulfanyl group attached via a methylene bridge to the acetamide backbone, and an N-(2-methylpropyl) (isobutyl) substituent.
Properties
Molecular Formula |
C11H16ClNOS2 |
|---|---|
Molecular Weight |
277.8 g/mol |
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methylsulfanyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C11H16ClNOS2/c1-8(2)5-13-11(14)7-15-6-9-3-4-10(12)16-9/h3-4,8H,5-7H2,1-2H3,(H,13,14) |
InChI Key |
BPJIPCNEPCUBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CSCC1=CC=C(S1)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Disconnection
The target molecule can be dissected into two primary components:
- 5-Chlorothiophen-2-ylmethylsulfanyl moiety : Derived from 5-chlorothiophene-2-methanol through functionalization.
- N-(2-Methylpropyl)acetamide subunit : Synthesized via acetylation of isobutylamine.
The sulfanyl bridge connects these fragments, suggesting nucleophilic substitution or Mitsunobu coupling as plausible bond-forming strategies.
Thiophene Core Functionalization
The introduction of the chlorinated thiophene ring typically begins with 2-methylthiophene, which undergoes electrophilic chlorination at the 5-position using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C. Subsequent bromination of the methyl group via radical-initiated reactions with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride yields 5-chloro-2-(bromomethyl)thiophene, a critical intermediate.
Acetamide Synthesis
N-(2-Methylpropyl)acetamide is prepared through the direct acetylation of isobutylamine (2-methylpropylamine) using acetyl chloride in anhydrous dichloromethane, with triethylamine as a base to scavenge HCl. This reaction proceeds quantitatively at 0°C, yielding the acetamide in >95% purity after aqueous workup.
Detailed Preparation Methods
Method A: Nucleophilic Substitution
Step 1: Synthesis of 5-Chloro-2-(bromomethyl)thiophene
2-Methyl-5-chlorothiophene (10.0 g, 68.5 mmol) is dissolved in CCl₄ (150 mL) under N₂. NBS (12.2 g, 68.5 mmol) and AIBN (0.5 g, 3.0 mmol) are added, and the mixture is refluxed for 6 hours. The product is purified via silica gel chromatography (hexanes:EtOAc 9:1), yielding 5-chloro-2-(bromomethyl)thiophene as a pale-yellow liquid (9.8 g, 65%).
Step 2: Preparation of 2-Mercapto-N-(2-methylpropyl)acetamide
N-(2-Methylpropyl)chloroacetamide (prepared from chloroacetyl chloride and isobutylamine) is reacted with thiourea (1.2 eq) in ethanol under reflux for 12 hours. Hydrolysis with 2M NaOH at 60°C for 2 hours liberates the thiol, yielding 2-mercapto-N-(2-methylpropyl)acetamide as a white solid (78% yield).
Step 3: Sulfide Bond Formation
A mixture of 5-chloro-2-(bromomethyl)thiophene (5.0 g, 21.7 mmol), 2-mercapto-N-(2-methylpropyl)acetamide (4.2 g, 23.9 mmol), and NaH (60% dispersion, 1.0 g, 25.0 mmol) in dry DMF (50 mL) is stirred at 25°C for 4 hours. The reaction is quenched with ice-water, extracted with EtOAc, and purified via chromatography (hexanes:EtOAc 7:3) to afford the target compound (5.8 g, 82%).
Method B: Mitsunobu Coupling
Step 1: Synthesis of 5-Chloro-2-(hydroxymethyl)thiophene
5-Chloro-2-(bromomethyl)thiophene (Method A, Step 1) is hydrolyzed with AgNO₃ (2 eq) in aqueous THF (1:1 v/v) at 50°C for 3 hours, yielding the alcohol (92% purity).
Step 2: Mitsunobu Reaction
5-Chloro-2-(hydroxymethyl)thiophene (3.0 g, 17.6 mmol), 2-mercapto-N-(2-methylpropyl)acetamide (3.4 g, 19.4 mmol), triphenylphosphine (5.1 g, 19.4 mmol), and diethyl azodicarboxylate (DEAD, 3.4 mL, 21.1 mmol) are combined in THF (50 mL) at 0°C. The mixture is stirred for 12 hours at 25°C, concentrated, and chromatographed (hexanes:EtOAc 1:1) to isolate the product (4.1 g, 75%).
Optimization and Reaction Conditions
| Parameter | Method A (Nucleophilic) | Method B (Mitsunobu) |
|---|---|---|
| Temperature (°C) | 25 | 25 |
| Time (h) | 4 | 12 |
| Yield (%) | 82 | 75 |
| Purity (HPLC) | 98.5% | 97.2% |
| Scalability (g) | >100 | <50 |
Key Observations :
- Method A offers superior scalability and shorter reaction times, making it industrially preferable.
- Method B avoids bromide intermediates but requires stoichiometric phosphine reagents, increasing costs.
Analytical Characterization
¹H NMR (400 MHz, CDCl₃) : δ 7.21 (d, J = 3.6 Hz, 1H, Th-H), 6.72 (d, J = 3.6 Hz, 1H, Th-H), 3.85 (s, 2H, SCH₂CO), 3.32 (t, J = 6.8 Hz, 2H, NHCH₂), 2.56 (s, 2H, CH₂S), 2.02 (s, 3H, COCH₃), 1.84 (m, 1H, CH(CH₃)₂), 0.92 (d, J = 6.8 Hz, 6H, CH₃).
HRMS (ESI+) : m/z calculated for C₁₁H₁₇ClNNaO₂S₂ [M+Na]⁺: 348.0234, found: 348.0231.
Chemical Reactions Analysis
2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorothiophene moiety, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-(((5-Chlorothiophen-2-yl)methyl)thio)-N-isobutylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Variations
Chlorinated Aromatic Systems
- : The compound N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide contains a chlorophenyl group but differs significantly in its substitution pattern. The chlorine atom on the phenyl ring may confer similar electronic effects (electron-withdrawing) to the 5-chlorothiophene in the main compound. sulfur-mediated interactions) .
- : Patent-derived analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides feature benzothiazole cores with trifluoromethyl groups.
Sulfanyl Substituents
- : N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide includes a cyclohexylsulfanyl group. The bulky cyclohexyl moiety increases lipophilicity compared to the methylsulfanyl group in the main compound, which may influence membrane permeability and pharmacokinetics.
- : The compound N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a triazolylsulfanyl group. The triazole ring introduces nitrogen atoms capable of hydrogen bonding, a property absent in the main compound’s thiophene-based structure. This could enhance interactions with polar biological targets .
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding: The compound in forms intermolecular O–H···O hydrogen bonds, creating chains along the a-axis. In contrast, the main compound’s sulfur-rich structure (thiophene and sulfanyl groups) may favor weaker van der Waals interactions or sulfur-π interactions, though crystallographic data for the main compound are unavailable . highlights alternating N–H···O and N–H···N hydrogen bonds, forming stepped layers.
Disorder and Conformation :
Electronic and Physicochemical Properties
- Aromatic Systems :
- Thiophene (main compound) vs. Benzothiazole (): Thiophene’s lower aromaticity compared to benzothiazole may reduce resonance stabilization but enhance reactivity toward electrophilic substitution. The chlorine atom in the main compound further directs electrophiles to specific positions .
Q & A
Q. What experimental strategies are recommended for synthesizing and purifying 2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide?
Methodological Answer:
- Synthesis Optimization : Use nucleophilic substitution reactions between thiol-containing intermediates (e.g., 5-chlorothiophen-2-ylmethanethiol) and α-chloroacetamide derivatives. Reflux in polar aprotic solvents (e.g., ethanol, acetonitrile) with a weak base (e.g., K₂CO₃) to facilitate deprotonation and improve reaction kinetics .
- Purification : Recrystallization from mixed solvents (e.g., chloroform:acetone) or column chromatography with silica gel (eluent: ethyl acetate/hexane) enhances purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
Q. How can the molecular structure of this compound be confirmed?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. Use SHELXL for refinement, ensuring R-factor <0.06 and wR(F²) <0.17. Hydrogen bonding networks (e.g., N–H⋯O/S) stabilize the crystal lattice .
- Spectroscopic Validation :
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition : Test against lipoxygenase (LOX), α-glucosidase, or butyrylcholinesterase (BChE) using spectrophotometric assays. For LOX: Monitor absorbance at 234 nm (conjugated diene formation) with linoleic acid substrate. Calculate IC₅₀ via dose-response curves .
- Cellular Assays : Use MTT assays for cytotoxicity screening (e.g., cancer cell lines). Normalize data to positive controls (e.g., doxorubicin) and validate with triplicate replicates .
Q. What factors influence polymorphism in structurally related acetamides?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., –Cl, –NO₂) and steric bulk alter packing motifs. Compare dihedral angles (e.g., SO₂–NH–CO–C segment) between polymorphs via SCXRD .
- Crystallization Conditions : Solvent polarity (e.g., ethanol vs. acetone) and evaporation rates modulate nucleation. Slow evaporation at 4°C favors thermodynamically stable forms .
Q. How can computational methods predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Quantum Chemical Calculations : Perform DFT (B3LYP/6-311G**) to compute HOMO-LUMO gaps (predicting charge transfer) and Molecular Electrostatic Potential (MESP) maps (identifying nucleophilic/electrophilic sites) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., LOX). Analyze binding poses and ΔG values; validate with experimental IC₅₀ data .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Orthogonal Validation : Combine docking results with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess binding stability. If discrepancies persist, re-evaluate force field parameters or solvation models .
- Experimental Replication : Repeat assays under controlled conditions (pH, temperature) and cross-validate with alternative techniques (e.g., SPR for binding kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
